1-(4-Aminophenyl)piperidin-4-one

Description

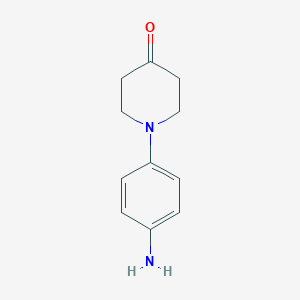

1-(4-Aminophenyl)piperidin-4-one is a piperidine-derived compound featuring a 4-aminophenyl substituent at the 1-position of the piperidin-4-one scaffold. The amino group at the para position of the phenyl ring confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

CAS No. |

170011-70-8 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(4-aminophenyl)piperidin-4-one |

InChI |

InChI=1S/C11H14N2O/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8,12H2 |

InChI Key |

MBVAZGKHRAOOJA-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1=O)C2=CC=C(C=C2)N |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Aromatic Ring Substitutions

- tb), likely due to insufficient electronic modulation or steric hindrance .

- 1-(2-Fluoro-4-aminophenyl)piperidin-4-one: Introducing a fluorine atom at the 2-position of the phenyl ring significantly enhanced antitubercular potency, achieving 95–100% growth inhibition of M. tb. Fluorine’s electron-withdrawing effect and improved pharmacokinetic properties (e.g., membrane permeability) are critical factors .

- Safety data indicate moderate toxicity (GHS Category 5), requiring careful handling .

Heterocyclic and Complex Substituents

- 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one: The thiazole ring introduces heterocyclic diversity, which is often associated with antimicrobial and antiviral activities.

- (3E,5E)-3,5-bis(4-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one : This compound, with dual fluorobenzylidene groups and a sulfonyl moiety, demonstrated anti-inflammatory activity via COX-2 inhibition, highlighting the role of electronegative substituents in modulating inflammation .

Key Research Findings and Gaps

- Antitubercular Activity: Fluorination at specific positions (e.g., 2-fluoro-4-aminophenyl) is a key determinant of efficacy, while unsubstituted 4-aminophenyl derivatives remain inactive .

- Anti-inflammatory Potential: Electron-withdrawing groups (e.g., sulfonyl, fluorobenzylidene) enhance COX-2 inhibition, suggesting a pathway for anti-inflammatory drug development .

- Data Gaps: Limited information exists on the toxicological profile and in vivo pharmacokinetics of 1-(4-aminophenyl)piperidin-4-one.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.